

Aspacytarabine (BST-236): A Technical Guide to its Discovery and Development

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Compound of Interest

Compound Name: Aspacytarabine

Cat. No.: B605640

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Abstract

Aspacytarabine (BST-236) is a novel cytarabine prodrug developed by BioSight Ltd. (now part of Ayala Pharmaceuticals) designed to deliver high-dose cytarabine, a cornerstone of acute myeloid leukemia (AML) therapy, with a more favorable safety profile.[1] By covalently linking cytarabine to asparagine, **aspacytarabine** aims to reduce systemic toxicity, particularly in older and medically compromised patients who are often ineligible for intensive chemotherapy.[2][3] This technical guide provides a comprehensive overview of the discovery, development, mechanism of action, and clinical evaluation of **aspacytarabine**, with a focus on the experimental methodologies and quantitative data that underpin its clinical progression.

Discovery and Development History

The development of **aspacytarabine** was driven by the long-standing clinical challenge of administering high-dose cytarabine, a highly effective anti-leukemic agent, to a broader patient population, including the elderly and those with comorbidities. The severe toxicities associated with high-dose cytarabine, such as myelosuppression, neurotoxicity, and gastrointestinal side effects, have historically limited its use.[2]

The core innovation behind **aspacytarabine** is its design as a prodrug that leverages the metabolic characteristics of cancer cells. While specific details regarding the initial "eureka" moment of its discovery are not extensively publicized, the developmental work was

spearheaded by Biosight Ltd. The company was founded by Dr. Stela Gengrinovitch, with Dr. Ruth Ben Yakar later leading as CEO.[4] The rationale for conjugating cytarabine with asparagine is rooted in the aim of achieving targeted delivery and controlled release of the active cytotoxic agent.

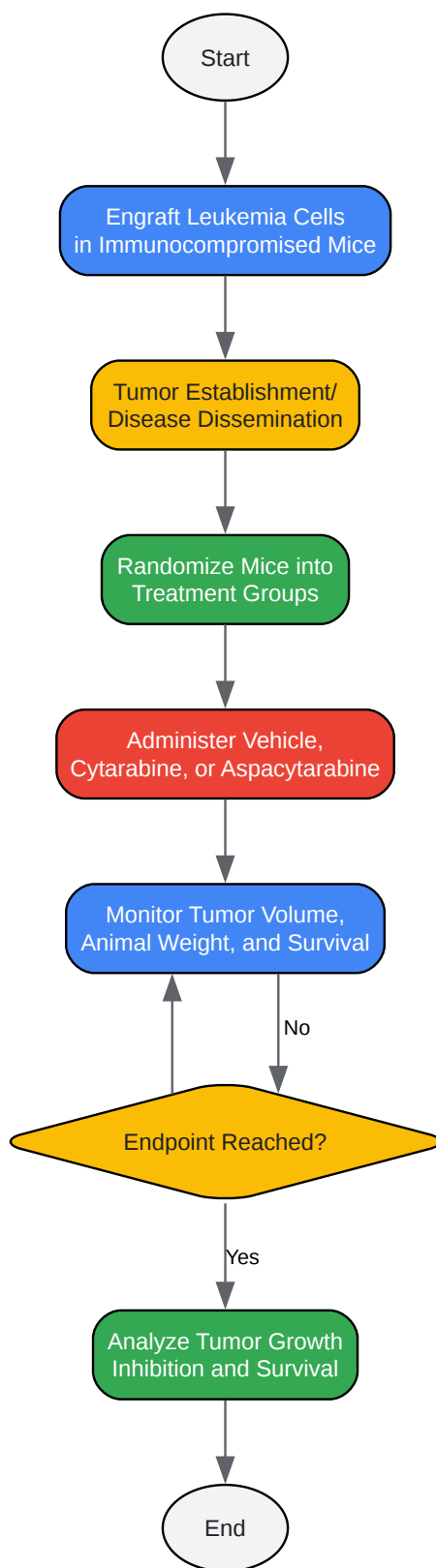
Aspacytarabine was granted Orphan Drug Designation by the U.S. Food and Drug Administration (FDA) for the treatment of AML and myelodysplastic syndromes (MDS).[4][5] It also received Fast Track Designation from the FDA for the first-line treatment of AML patients unfit for standard chemotherapy.[5]

Mechanism of Action

Aspacytarabine is designed to be inactive in its prodrug form, circulating in the bloodstream with reduced systemic toxicity.[1] The asparagine moiety is believed to facilitate uptake into leukemic cells. Once intracellular, the conjugate is cleaved, releasing the active cytotoxic agent, cytarabine.

The released cytarabine is then phosphorylated to its active triphosphate form, ara-CTP. Ara-CTP acts as a competitive inhibitor of DNA polymerase, leading to the termination of DNA chain elongation during the S phase of the cell cycle. This inhibition of DNA synthesis ultimately triggers apoptosis in rapidly dividing cancer cells. The gradual intracellular release of cytarabine from **aspacytarabine** is intended to prolong the exposure of leukemic cells to the active drug while minimizing peak systemic concentrations and associated toxicities.[1]





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